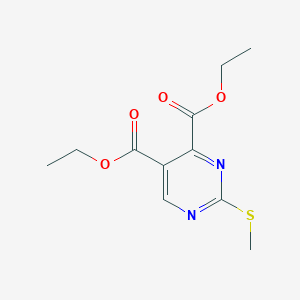

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions . For instance, pyrimidine derivatives can be synthesized from reactions between acetamidine hydrochloride and diethyl malonate .Molecular Structure Analysis

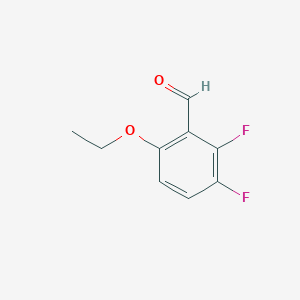

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “2-(methylthio)” suggests a sulfur-containing methyl group attached to the second carbon of the ring. The “diethyl” and “dicarboxylate” parts suggest two ethyl ester groups attached to the carboxylate groups at the 4th and 5th positions of the ring .Chemical Reactions Analysis

In general, pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and coupling reactions . The exact reactions that “Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate” can undergo would depend on the specific conditions and reagents used.Wissenschaftliche Forschungsanwendungen

Summary of the Application

The compound was used as a building block in the synthesis of new thieno[2,3-b]-thiophene derivatives. These derivatives have potential applications in a wide variety of optical and electronic systems .

Methods of Application

The synthesis involved the reaction of 3,3’- (3,4-dimethylthieno [2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) with sodium hydride and carbon disulfide followed by methyl iodide .

Results or Outcomes

The research resulted in the successful synthesis of bis-heterocyclic systems incorporating a thieno[2,3-b]thiophene moiety .

2. Synthesis of 4-Aminoquinazoline Derivatives

Summary of the Application

The compound was used in the synthesis of novel 4-aminoquinazoline derivatives. These derivatives have shown potential antitumor activity against the MKN45 cell line .

Methods of Application

The synthesis involved a four-step process starting from commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate. The key intermediates were prepared by nucleophilic substitution reaction between the starting compound and substituted anilines .

Results or Outcomes

The new compounds exhibited remarkable inhibitory activity against the MKN45 cell line. Two compounds showed significant inhibitory activity higher than that of Gefitinib, which was used as the positive control .

3. Use in Fragrance Industry

Summary of the Application

2-methyl-3-(methyl thio) pyrazine, a compound similar to the one you mentioned, is used in the fragrance industry .

Methods of Application

The compound is typically used as an additive in various fragrances to enhance certain scent profiles .

Results or Outcomes

The use of this compound can significantly enhance the overall aroma profile of a fragrance, contributing to a more pleasing olfactory experience .

4. Malonic Ester Synthesis

Summary of the Application

The Malonic Ester Synthesis is a method for synthesizing carboxylic acids. While not directly involving “Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate”, this method could potentially be used with similar compounds .

Methods of Application

The synthesis involves five separate reactions: deprotonation to give an enolate, SN2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .

Results or Outcomes

The Malonic Ester Synthesis allows for the efficient production of carboxylic acids from simple starting materials .

5. Use in Fragrance Industry

Summary of the Application

2-methyl-3-(methyl thio) pyrazine, a compound similar to the one you mentioned, is used in the fragrance industry .

Methods of Application

The compound is typically used as an additive in various fragrances to enhance certain scent profiles .

Results or Outcomes

The use of this compound can significantly enhance the overall aroma profile of a fragrance, contributing to a more pleasing olfactory experience .

6. Malonic Ester Synthesis

Summary of the Application

The Malonic Ester Synthesis is a method for synthesizing carboxylic acids. While not directly involving “Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate”, this method could potentially be used with similar compounds .

Methods of Application

The synthesis involves five separate reactions: deprotonation to give an enolate, SN2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .

Results or Outcomes

The Malonic Ester Synthesis allows for the efficient production of carboxylic acids from simple starting materials .

Eigenschaften

IUPAC Name |

diethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-4-16-9(14)7-6-12-11(18-3)13-8(7)10(15)17-5-2/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHLRUKDQWAVPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304329 |

Source

|

| Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate | |

CAS RN |

149771-08-4 |

Source

|

| Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)